Methyl 2-(dimethylcarbamoyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(dimethylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10(13)8-6-4-5-7-9(8)11(14)15-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPZFXYWMRWNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181156 | |
| Record name | Phthalamic acid, N,N-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26593-43-1 | |
| Record name | Phthalamic acid, N,N-dimethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026593431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalamic acid, N,N-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Methyl 2 Dimethylcarbamoyl Benzoate
Reactions of the Ester Group
The ester group is a primary site for chemical modification, undergoing reactions such as hydrolysis, transesterification, and reduction. The kinetics and mechanisms of these reactions are heavily influenced by the electronic and steric properties of the adjacent dimethylcarbamoyl group.
Hydrolysis Mechanisms: Acid- and Base-Catalyzed Processes
Ester hydrolysis is a fundamental reaction that can be catalyzed by both acids and bases, typically proceeding through a nucleophilic acyl substitution pathway. quora.com For Methyl 2-(dimethylcarbamoyl)benzoate, the mechanism and rate of hydrolysis are subject to the specific conditions and the profound steric and electronic influence of the ortho-substituent.
The most common mechanism for both acid- and base-catalyzed ester hydrolysis is the bimolecular acyl-oxygen cleavage (BAc2) pathway. stackexchange.comresearchgate.net
Base-Catalyzed Hydrolysis (BAc2): Under basic conditions, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. chegg.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion (a good leaving group) and forming the carboxylate salt. A final protonation step during workup yields the carboxylic acid. quora.comstackexchange.com This saponification process is generally irreversible because the final carboxylate anion is resonance-stabilized and resistant to further nucleophilic attack. The rate of this reaction is typically first-order in both the ester and the hydroxide ion concentration. oieau.fr
The BAc2 mechanism is the dominant pathway for the hydrolysis of most simple esters, including methyl benzoate (B1203000). stackexchange.comoieau.fr
An alternative hydrolysis mechanism is the bimolecular alkyl-oxygen cleavage (BAl2) pathway. This mechanism involves a nucleophilic attack on the alkyl (methyl) group of the ester, rather than the acyl (carbonyl) carbon. stackexchange.com This is essentially an SN2 reaction where the carboxylate acts as the leaving group.
The BAl2 mechanism is rare for most esters but can become competitive under specific circumstances:
The alkyl group must be susceptible to SN2 attack, with methyl being the most favorable. stackexchange.com
The carbonyl carbon must be sterically hindered, making the standard BAc2 attack difficult. stackexchange.com
In this compound, the presence of the bulky N,N-dimethylcarbamoyl group at the ortho position creates significant steric hindrance around the ester's carbonyl carbon. This steric crowding is expected to substantially slow down the rate of the BAc2 pathway. stackexchange.compsu.edu For instance, studies on methyl 2,4,6-trimethylbenzoate, another sterically hindered ester, show a greatly diminished rate of BAc2 hydrolysis. stackexchange.com This steric hindrance makes the BAl2 pathway a more plausible alternative for this compound, where the hydroxide ion would attack the less hindered methyl carbon. stackexchange.com Research on other sterically crowded methyl benzoates has shown that steric factors, particularly from ortho groups, can be the dominant influence controlling the hydrolysis rate. psu.edunih.gov
Substituents on the benzene (B151609) ring can dramatically alter the rate of ester hydrolysis through both electronic and steric effects. rsc.org
Electronic Effects: Electron-withdrawing groups (EWGs) on the ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating base-catalyzed hydrolysis. Conversely, electron-donating groups (EDGs) slow the reaction down. For substituted methyl benzoates, a linear free energy relationship, as described by the Hammett equation, often correlates reaction rates with substituent constants (σ). oieau.fr For example, a 4-nitro group (EWG) increases the hydrolysis rate of methyl benzoate, while a 4-methoxy group (EDG) decreases it. oieau.fr
Steric Effects: As previously discussed, ortho-substituents exert a powerful steric effect that can override electronic factors. psu.edu The N,N-dimethylcarbamoyl group in this compound is a significant ortho-substituent. While its electronic effect (a combination of inductive withdrawal and potential resonance donation) is complex, its steric hindrance is unambiguous and would be expected to be the primary determinant of its hydrolysis kinetics, significantly retarding the BAc2 reaction rate. psu.edu
The table below summarizes the relative hydrolysis rates for various substituted methyl benzoates, illustrating the impact of different substituents.
\Estimated half-lives from extrapolation of experimental data.* oieau.fr
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol. libretexts.org This reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like an alkoxide). tcu.edulibretexts.org
This compound + R-OH ⇌ R-2-(dimethylcarbamoyl)benzoate + Methanol (B129727)
The reaction is an equilibrium process. To drive it towards the desired product, a large excess of the reactant alcohol (R-OH) is typically used, or the methanol by-product is removed as it forms. tcu.edulibretexts.org
For industrial applications, various catalysts are employed to facilitate transesterification, including titanates and zinc compounds. google.comresearchgate.net The transesterification of methyl benzoate with other alcohols like 2-ethylhexanol and menthol (B31143) has been demonstrated using catalysts such as zinc acetate. google.com Similar to hydrolysis, the steric hindrance from the ortho-dimethylcarbamoyl group would likely necessitate more forcing conditions (higher temperatures or more active catalysts) to achieve efficient transesterification compared to unhindered methyl benzoate.
Reduction Reactions of the Ester Moiety
The ester group in this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. libretexts.org
Reduction to a Primary Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), readily reduce esters to primary alcohols. libretexts.orgdoubtnut.comharvard.edu Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. doubtnut.com The reaction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide-aluminum salt to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. libretexts.orgyoutube.com For this compound, this reaction would yield [2-(dimethylcarbamoyl)phenyl]methanol.
Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered reducing agent at low temperatures. libretexts.orgyoutube.com Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose, with the reaction typically carried out at -78 °C. libretexts.orgambeed.com At this low temperature, DIBAL-H adds one hydride equivalent to form a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until aqueous workup is performed, preventing over-reduction to the alcohol. libretexts.org This method would convert this compound to 2-(dimethylcarbamoyl)benzaldehyde.
The table below outlines the expected products from the reduction of the ester group.
Reactions of the Dimethylcarbamoyl Group
The N,N-dimethylcarbamoyl group is a tertiary amide. Amides are generally less reactive than esters towards nucleophilic attack due to the resonance donation from the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. Consequently, reactions involving this group often require more forcing conditions.
The hydrolysis of the dimethylcarbamoyl group cleaves the carbon-nitrogen bond, yielding methyl 2-carboxybenzoate (B1232057) (phthalic acid monomethyl ester) and dimethylamine (B145610). This transformation typically requires harsh conditions, such as prolonged heating in the presence of a strong acid or base.
Acid-catalyzed hydrolysis: Involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water.
Base-catalyzed hydrolysis: Involves the direct attack of a hydroxide ion on the carbonyl carbon. This pathway is often slower for amides than for esters and requires significant heat.
The stability of the amide bond means that hydrolysis can be performed while leaving the ester group intact if milder basic conditions (saponification) are used, as the ester is more susceptible to hydrolysis. Conversely, under harsh acidic conditions, both the amide and ester groups would likely hydrolyze.
The reduction of the amide group can lead to either an aldehyde or an amine, depending on the reagents and reaction pathways.
The chemoselective reduction of a tertiary amide to an aldehyde in the presence of an ester is a significant synthetic challenge. Standard reducing agents like DIBAL-H, which can reduce esters to aldehydes, would typically reduce the ester preferentially or require conditions that would also affect the amide. koreascience.kr Similarly, strong reagents like LiAlH₄ would lead to the amine. masterorganicchemistry.com
Achieving this specific transformation would necessitate a highly specialized reagent system designed to differentiate between the two carbonyl groups in a way that favors partial reduction of the less reactive amide. While methods for the partial reduction of amides exist, their successful application for selective reduction in a molecule containing a more easily reducible ester is not a standard or commonly reported procedure.
The complete reduction of the N,N-dimethylcarbamoyl group results in the formation of a tertiary amine, specifically a dimethylaminomethyl group. This transformation is reliably accomplished using strong hydride reagents like Lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com
The mechanism for the reduction of a tertiary amide with LiAlH₄ involves the initial formation of a metal alkoxide complex. masterorganicchemistry.com This complex then eliminates an oxygen atom as an aluminate salt, forming a transient iminium ion intermediate. This electrophilic iminium ion is then rapidly attacked by a second equivalent of hydride to yield the final tertiary amine product. masterorganicchemistry.com As noted previously (Section 3.1.3.2), the use of LiAlH₄ on this compound would lead to the concurrent reduction of the ester, producing 2-(dimethylaminomethyl)benzyl alcohol.
Table 2: Reactions of the Amide Moiety
| Reaction Type | Reagent/Condition | Targeted Functional Group | Product Functional Group | Selectivity Notes |
|---|---|---|---|---|
| Hydrolysis | Strong Acid/Base + Heat | Dimethylcarbamoyl | Carboxylic Acid | Harsh conditions may also hydrolyze the ester. |
| Partial Reduction | Specialized Reagents | Dimethylcarbamoyl | Aldehyde | Synthetically challenging; standard reagents are not selective in the presence of an ester. |
| Complete Reduction | LiAlH₄ | Dimethylcarbamoyl & Ester | Tertiary Amine & Alcohol | Non-selective; LiAlH₄ reduces both functional groups. masterorganicchemistry.com |
Reduction Reactions of the Amide Moiety
Reactions Involving the Aromatic Ring
The reactivity of the benzene ring in this compound is heavily influenced by the two deactivating substituents it carries: a methyl ester group (-COOCH₃) and a dimethylcarbamoyl group (-CON(CH₃)₂).
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), the nature of the substituents already present on an aromatic ring dictates the position of the incoming electrophile. wikipedia.org Both the ester and the N,N-disubstituted carbamoyl (B1232498) groups are electron-withdrawing groups (EWGs) due to a combination of inductive and resonance effects. EWGs remove electron density from the aromatic π-system, making the ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. wikipedia.org Such groups are termed "deactivating."
Furthermore, these groups are meta-directors. organicchemistrytutor.comyoutube.com This is because the deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. youtube.com In this compound, the methyl ester is at the C1 position and the dimethylcarbamoyl group is at the C2 position. The directing influence of these groups on the remaining positions of the aromatic ring (C3 to C6) is a combination of their individual effects, along with significant steric hindrance from the bulky ortho substituents.
| Position | Relation to Ester (-COOCH₃) at C1 | Relation to Carbamoyl (-CONMe₂) at C2 | Predicted Reactivity |
|---|---|---|---|
| C3 | meta | ortho | Strongly disfavored (steric hindrance, deactivation) |
| C4 | para | meta | Favored (meta to carbamoyl, but para to ester) |
| C5 | meta | para | Favored (meta to ester, but para to carbamoyl) |
| C6 | ortho | meta | Strongly disfavored (steric hindrance, deactivation) |
C-H Activation and Functionalization Strategies
Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful alternatives to classical electrophilic substitution, enabling functionalization at positions that are otherwise difficult to access. rsc.org The amide functional group is recognized as a potent directing group in such transformations, capable of guiding a metal catalyst to a specific C-H bond, typically at the ortho position. rsc.orgacs.orgnih.gov
In this compound, the dimethylcarbamoyl group at C2 would be expected to direct a catalyst to its ortho C-H bond at the C3 position. This strategy allows for the introduction of various functional groups, such as halogens or aryl groups, with high regioselectivity. rsc.orgrsc.orgacs.org Ruthenium and palladium complexes are commonly employed as catalysts for these transformations. rsc.orgrsc.orgacs.org For example, ruthenium-catalyzed systems have been developed for the ortho-halogenation of benzamides, and palladium catalysts are effective for ortho-arylation. rsc.orgacs.org While the ester group can also act as a directing group, the amide moiety is generally more effective, making the C3 position the most probable site for this type of functionalization.
| Transformation | Catalyst System | Reactants | Reference |
|---|---|---|---|
| Ortho-Halogenation | [Ru₃(CO)₁₂] / AgO₂C(1-Ad) | Benzamide, Halogen Source | rsc.orgrsc.org |
| Ortho-Arylation | Pd Complex / AgOAc | Benzamide, Aryl Iodide | acs.orgacs.org |
| Ortho-Arylation | Pd(OAc)₂ / Ligand | Benzamide, Aryl Iodide | acs.org |
Interplay of Functional Groups in Ortho-Substituted Systems
The placement of two functional groups in adjacent positions on a benzene ring creates unique chemical properties and opens reaction pathways not observed in the corresponding meta or para isomers.
Intramolecular Reaction Pathways
The proximity of the ester and carbamoyl groups in this compound can lead to intramolecular reactions. Studies on other ortho-substituted benzoic acid derivatives have shown a high propensity for neighboring group participation (NGP), where one group influences the reactivity of the other. nih.gov This effect has been observed in the gas phase during mass spectrometry, where ortho-substituted esters show significant loss of an alcohol molecule, a fragmentation pathway absent in meta and para isomers, indicating an intramolecular interaction. nih.gov For this compound, potential intramolecular pathways could include cyclization to form heterocyclic systems under specific thermal or chemical conditions, possibly involving the interaction between the ester carbonyl and the amide nitrogen or vice-versa. For instance, related ortho-substituted amides have been shown to undergo alternative cyclization reactions under dehydrating conditions. rsc.org
Steric and Electronic Effects of Ortho-Substitution
The presence of two substituents at the ortho positions (C1 and C2) leads to a phenomenon known as the "ortho effect," which is primarily driven by steric hindrance. To relieve the strain caused by the close proximity of the bulky methyl ester and dimethylcarbamoyl groups, these groups are forced to twist out of the plane of the benzene ring. nih.govresearchgate.net This twisting is known as Steric Inhibition of Resonance (SIR).
| Substituent | pKa (ortho) | pKa (meta) | pKa (para) |
|---|---|---|---|
| -H (Benzoic Acid) | 4.20 | ||
| -CH₃ | 3.91 | 4.27 | 4.37 |
| -NO₂ | 2.17 | 3.45 | 3.43 |
Role in Newman-Kwart Rearrangement and Related Transformations
The Newman-Kwart Rearrangement (NKR) is a specific and powerful thermal reaction used to synthesize thiophenols from phenols. It involves the intramolecular 1,3-migration of an aryl group from an oxygen atom to a sulfur atom within an O-aryl thiocarbamate, yielding a more thermodynamically stable S-aryl thiocarbamate.
| Feature | Description |
|---|---|
| Reactant | O-Aryl thiocarbamate (Ar-O-C(=S)NR₂) |
| Product | S-Aryl thiocarbamate (Ar-S-C(=O)NR₂) |
| Conditions | High temperatures (typically >200 °C), thermal |
| Mechanism | Intramolecular nucleophilic aromatic substitution via a four-membered cyclic transition state |
| Driving Force | Formation of a strong C=O bond at the expense of a weaker C=S bond |
Computational and Theoretical Studies
Molecular Modeling and Conformational Analysis
Conformational analysis is typically performed by systematically rotating these bonds and calculating the potential energy of the resulting structure. This process generates a potential energy surface (PES), which maps the energy landscape of the molecule. researchgate.net The minima on this surface correspond to stable conformers. The relative orientation of the ester and dimethylcarbamoyl groups is of particular interest, as steric hindrance and non-covalent interactions between them will significantly influence the most stable conformations. For instance, a related molecule, Methyl 2,6-dimethoxybenzoate, shows a dihedral angle of 81.46° between the planar ester group and the benzene (B151609) ring, indicating significant rotational preference. researchgate.net
| Bond | Groups Involved | Significance |
| Ring C – C(O)O | Phenyl ring and Ester group | Determines orientation of the ester relative to the ring |
| O=C – OCH₃ | Carbonyl and Methyl group (ester) | Influences accessibility of the ester carbonyl |
| Ring C – C(O)N | Phenyl ring and Amide group | Determines orientation of the amide relative to the ring |
| O=C – N(CH₃)₂ | Carbonyl and Dimethylamino group | Influences amide resonance and steric profile |
Quantum Chemical Calculations
Quantum chemical calculations, which solve approximations of the Schrödinger equation, provide detailed information about the electronic structure and energy of a molecule. nih.gov
Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can predict molecular geometries, energies, and reactivity descriptors. Common functionals like B3LYP are often paired with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface. mdpi.comresearchgate.net Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.com
| Descriptor | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical stability and reactivity |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons |
| Electrophilicity Index (ω) | ω = μ²/2η (where μ is chemical potential) | Quantifies the global electrophilic nature of a molecule nih.gov |
Note: Specific values for Methyl 2-(dimethylcarbamoyl)benzoate are not available in the searched literature; this table illustrates the types of descriptors obtained from DFT studies.
DFT calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For this compound, this analysis could be applied to reactions such as hydrolysis of the ester or amide group. The calculations would involve modeling the approach of a reactant (e.g., a hydroxide (B78521) ion), locating the transition state structure for bond formation/cleavage, and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Such studies have been performed on similar systems, for example, to investigate the region-selective mechanism of Diels-Alder reactions involving methyl acrylate. researchgate.net
Non-Covalent Interaction (NCI) Plot Index Analysis
The Non-Covalent Interaction (NCI) plot index is a computational tool used to visualize and analyze weak interactions within and between molecules. mdpi.comscielo.org.mx This method is based on the electron density (ρ) and its reduced density gradient (RDG). mdpi.com By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), it is possible to identify and characterize non-covalent interactions. scielo.org.mx
The resulting 3D visualization maps different types of interactions:
Strong, attractive interactions (e.g., hydrogen bonds) appear as blue or green, low-gradient, negative-λ₂ isosurfaces.
Weak, attractive interactions (van der Waals forces) are represented by broad, green, low-λ₂ isosurfaces.
Strong, repulsive interactions (steric clashes) appear as red, high-gradient, positive-λ₂ isosurfaces. mdpi.com
For this compound, NCI analysis could reveal intramolecular hydrogen bonds, steric repulsion between the ortho substituents, and van der Waals contacts, which all contribute to defining the molecule's preferred conformation and stability. mdpi.comnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgwiley-vch.de This partitioning allows for the analysis of chemical bonds and atomic properties. QTAIM analysis is based on the topology of the electron density, ρ(r). wikipedia.org
Key features of a QTAIM analysis include:
Bond Critical Points (BCPs): These are points of minimum electron density between two bonded atoms, where the gradient of the density is zero. The properties of the electron density at the BCP, such as its value (ρbcp) and its Laplacian (∇²ρbcp), are used to classify the interaction.
Laplacian of Electron Density (∇²ρ): A positive Laplacian (∇²ρ > 0) at a BCP is characteristic of closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions), while a negative Laplacian (∇²ρ < 0) indicates a shared-shell (covalent) interaction. mdpi.com
In this compound, QTAIM would be used to characterize the nature of all covalent bonds (e.g., C=O, C-N, C-O) and to identify and quantify any weak intramolecular interactions, providing a deeper understanding of the bonding framework. scielo.org.mxescholarship.org
Cheminformatics and Molecular Descriptors in Structure-Reactivity Relationships
Cheminformatics employs computational methods to analyze chemical data, often using molecular descriptors to build structure-activity or structure-property relationships (SAR/SPR). Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties.
For this compound, various descriptors can be calculated to predict its physicochemical properties and potential biological activities. These descriptors can be used in quantitative structure-activity relationship (QSAR) models.
| Descriptor | Value (Methyl 2-(methylcarbamoyl)benzoate plantaedb.com) | Value (Methyl benzoate foodb.ca) | Description |
| Molecular Formula | C₁₀H₁₁NO₃ plantaedb.com | C₈H₈O₂ foodb.ca | The elemental composition of the molecule. |
| Molecular Weight | 193.20 g/mol plantaedb.com | 136.15 g/mol wikipedia.org | The mass of one mole of the substance. |
| XlogP | 0.90 plantaedb.com | 1.98 foodb.ca | A measure of lipophilicity (oil/water partition coefficient). |
| Topological Polar Surface Area (TPSA) | 55.4 Ų plantaedb.com | 26.3 Ų foodb.ca | Sum of surfaces of polar atoms; relates to transport properties. |
| Hydrogen Bond Donors | 1 plantaedb.com | 0 foodb.ca | The number of atoms that can donate a hydrogen to a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 plantaedb.com | 1 foodb.ca | The number of atoms that can accept a hydrogen in a hydrogen bond. |
| Rotatable Bond Count | 2 plantaedb.com | 2 foodb.ca | The number of bonds that allow free rotation, indicating flexibility. |
These descriptors provide a quantitative profile of the molecule, allowing for comparison with other compounds and prediction of its behavior in various chemical and biological systems.
Advanced Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. nih.gov
¹H and ¹³C NMR for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 2-(dimethylcarbamoyl)benzoate is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the N,N-dimethyl protons.
Aromatic Protons (4H): The four protons on the benzene (B151609) ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the ortho-substitution pattern, these protons would exhibit complex splitting patterns (multiplets) as a result of coupling with each other. The exact chemical shifts would be influenced by the electron-withdrawing effects of the ester and amide groups.
Methyl Ester Protons (3H): The methyl group of the ester functionality (-COOCH₃) is expected to appear as a sharp singlet around 3.9 ppm. rsc.org
N,N-Dimethyl Protons (6H): The two methyl groups attached to the nitrogen atom of the carbamoyl (B1232498) group (-CON(CH₃)₂) would likely appear as two distinct singlets, or a single broadened singlet, in the region of 2.8-3.1 ppm. This is due to the restricted rotation around the C-N amide bond, which can make the two methyl groups chemically non-equivalent.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.8 - 7.3 | Multiplet | 4H | Aromatic (C₆H₄) |
| ~ 3.9 | Singlet | 3H | Ester (-OCH₃) |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals would be predicted in a decoupled spectrum. docbrown.infochegg.com
Carbonyl Carbons: Two signals in the downfield region (165-175 ppm) are expected for the ester and amide carbonyl carbons. chegg.com The ester carbonyl is typically found at a slightly lower field than the amide carbonyl.
Aromatic Carbons: Six signals would be expected for the six carbons of the benzene ring. The two carbons directly attached to the substituents (C1 and C2) would be shifted further downfield compared to the other four. The chemical shifts of these carbons generally appear between 120 and 140 ppm.
Methyl Carbons: The methyl carbon of the ester group would appear around 52 ppm, while the N,N-dimethyl carbons would be found further upfield, typically in the range of 35-40 ppm. chegg.com
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~ 168 | Ester Carbonyl (C=O) |
| ~ 167 | Amide Carbonyl (C=O) |
| ~ 138 - 128 | Aromatic Carbons (C₁, C₂, C₃, C₄, C₅, C₆) |
| ~ 52 | Ester Methyl Carbon (-OCH₃) |
Two-Dimensional NMR (e.g., COSY, HSQC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity of atoms within the molecule. researchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, this would be particularly useful in assigning the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link the proton signals of the methyl ester and N,N-dimethyl groups to their corresponding carbon signals. It would also correlate each aromatic proton with its respective carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This can provide information about the molecule's conformation. For example, NOESY could reveal through-space interactions between the N-methyl protons and the aromatic proton at the C6 position, providing insight into the preferred orientation of the dimethylcarbamoyl group.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. pressbooks.pub
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would be expected to show strong absorptions corresponding to the two carbonyl groups and other characteristic bonds.
C=O Stretching: Two distinct carbonyl stretching bands would be prominent. The ester carbonyl (C=O) stretch is expected around 1720-1735 cm⁻¹. libretexts.org The tertiary amide carbonyl stretch typically appears at a lower frequency, around 1650-1670 cm⁻¹, due to resonance with the nitrogen lone pair. libretexts.orgyoutube.com
C-O Stretching: The C-O stretching vibrations of the ester group would produce strong bands in the 1300-1000 cm⁻¹ region. libretexts.org
C-H Stretching: Aromatic C-H stretching vibrations would appear as weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. libretexts.org
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring would give rise to several absorptions in the 1600-1450 cm⁻¹ region. libretexts.org
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~ 2960-2850 | Medium-Weak | Aliphatic C-H Stretch |
| ~ 1725 | Strong | Ester C=O Stretch |
| ~ 1660 | Strong | Amide C=O Stretch |
| ~ 1600, 1450 | Medium | Aromatic C=C Stretch |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. pitt.edu
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak or absent in the IR spectrum, typically gives a strong and sharp band in the Raman spectrum around 1000 cm⁻¹.
Carbonyl Stretching: The C=O stretching vibrations are also visible in the Raman spectrum, though they are generally less intense than in the IR spectrum. acs.orgias.ac.in
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are readily observed in the Raman spectrum.
Symmetrical Vibrations: Raman spectroscopy is particularly useful for observing symmetrical non-polar bonds, which may be weak or inactive in the IR spectrum. The symmetric vibrations of the N(CH₃)₂ group could be more prominent in the Raman spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure. libretexts.org
For this compound (Molecular Formula: C₁₁H₁₃NO₃, Molecular Weight: 207.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak and several characteristic fragment ions.
Molecular Ion Peak (M⁺): A peak at m/z = 207 would correspond to the intact molecule with one electron removed.
Fragmentation Pattern: The fragmentation would likely proceed through cleavage at the functional groups.
Loss of -OCH₃: Cleavage of the methoxy (B1213986) group from the ester would result in a fragment ion at m/z = 176 ([M-31]⁺). This is a common fragmentation pathway for methyl esters. miamioh.edu
Loss of -N(CH₃)₂: Cleavage of the dimethylamino group from the amide would lead to a fragment at m/z = 163 ([M-44]⁺).
Formation of Benzoyl Cation: A prominent peak at m/z = 105 is often observed for benzoate (B1203000) derivatives, corresponding to the benzoyl cation ([C₆H₅CO]⁺). docbrown.info However, in this substituted case, a related ion at m/z = 149, corresponding to [M - OCH₃ - CO]⁺ or [M - N(CH₃)₂ - CO]⁺ might be observed.
Dimethylcarbamoyl Cation: A peak at m/z = 72, corresponding to the [CON(CH₃)₂]⁺ fragment, is also a likely observation.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Predicted Fragment Ion |
|---|---|
| 207 | [C₁₁H₁₃NO₃]⁺ (Molecular Ion) |
| 176 | [M - OCH₃]⁺ |
| 163 | [M - N(CH₃)₂]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of the elemental formula of a compound, as each unique formula has a specific theoretical exact mass.
For a compound like this compound, HRMS provides definitive confirmation of its chemical formula (C₁₁H₁₃NO₃). By comparing the experimentally measured exact mass to the calculated theoretical mass, its elemental composition can be verified, distinguishing it from other potential isomers or compounds with the same nominal mass. While specific experimental HRMS data for this compound is not publicly available, the principle can be illustrated with data for a closely related compound, Methyl 2-(methylcarbamoyl)benzoate. plantaedb.com
Table 1: Illustrative HRMS Data for Related Benzoate Compounds
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) | Reference |
| Methyl 2-(methylcarbamoyl)benzoate | C₁₀H₁₁NO₃ | 193.07389 | plantaedb.com |
| Methyl 2-carbamoylbenzoate | C₉H₉NO₃ | 179.05824 | nih.gov |
This table illustrates the type of data obtained from HRMS analysis. The exact mass is a critical parameter for confirming the elemental composition of a molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used to assess the purity of volatile and semi-volatile compounds and to quantify their amounts in a sample.
In the context of this compound, a GC-MS method would involve injecting a solution of the compound into the instrument. The gas chromatograph separates the target compound from any impurities, such as residual starting materials or by-products from its synthesis. amazonaws.com The separated components then enter the mass spectrometer, which generates a unique mass spectrum for each, acting as a molecular fingerprint.
Purity assessment is achieved by integrating the area of the chromatographic peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, the response of the analyte is compared against a calibration curve generated from standards of known concentration. nih.gov The selection of specific ions for monitoring (Selective Ion Monitoring, SIM) can enhance the sensitivity and selectivity of the analysis for trace-level determination. amazonaws.com
Table 2: Typical Parameters for GC-MS Analysis of Benzoate Esters
| Parameter | Typical Value / Condition | Purpose | Reference |
| GC Column | HP-5MS (or equivalent) | Separation of analytes based on boiling point and polarity. | nih.gov |
| Carrier Gas | Helium | Transports the sample through the column. | nih.gov |
| Injection Mode | Split/Splitless | Introduces a precise amount of sample onto the column. | nih.gov |
| Ionization Mode | Electron Ionization (EI) | Fragments the molecule into characteristic ions. | massbank.eu |
| Detector | Mass Spectrometer (Quadrupole, etc.) | Detects and measures the mass-to-charge ratio of ions. | amazonaws.com |
This table outlines a general setup for GC-MS analysis, which would be optimized for the specific properties of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an analytical technique that provides the definitive three-dimensional structure of a crystalline solid at the atomic level. By diffracting a beam of X-rays off a single crystal of the compound, one can determine the precise spatial arrangement of atoms, as well as bond lengths and angles. researchgate.net
For this compound, obtaining a single crystal suitable for X-ray diffraction would yield a complete picture of its solid-state conformation. This includes the planarity of the benzene ring, the orientation of the methyl ester and dimethylcarbamoyl substituents relative to the ring, and the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing. researchgate.netresearchgate.net This level of structural detail is unparalleled and serves as the ultimate proof of structure.
While a crystal structure for this compound is not available in the cited literature, data from a related molecule, Methyl 2-(2,3-dimethylanilino)benzoate, illustrates the detailed parameters obtained from such an analysis. researchgate.net
Table 3: Illustrative Crystallographic Data for a Related Substituted Methyl Benzoate Derivative
| Parameter | Example Data (Methyl 2-(2,3-dimethylanilino)benzoate) | Information Provided | Reference |
| Crystal System | Triclinic | The basic symmetry of the unit cell. | researchgate.net |
| Space Group | P-1 | The specific symmetry operations within the unit cell. | researchgate.net |
| Unit Cell Dimensions | a = 7.9018 Å, b = 9.4463 Å, c = 10.2847 Å | The size and shape of the repeating crystal lattice unit. | researchgate.net |
| Dihedral Angle | 80.59° (between benzene rings) | The relative orientation of different parts of the molecule. | researchgate.net |
This table demonstrates the type of precise structural information derived from X-ray crystallography, which confirms the molecule's three-dimensional geometry.
Chromatographic Methods for Separation and Purification (e.g., HPLC)
Chromatographic methods are essential for the separation and purification of chemical compounds from reaction mixtures and for the analysis of their purity. High-Performance Liquid Chromatography (HPLC) is a particularly versatile technique used for compounds that may not be suitable for GC due to low volatility or thermal instability.
For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed for both analysis and purification. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (often a mixture of water and a solvent like acetonitrile (B52724) or methanol). researchgate.netcipac.org The compound is separated from impurities based on differences in their polarity.
By adjusting the composition of the mobile phase, flow rate, and column temperature, a method can be developed to achieve optimal separation. researchgate.net A UV detector is commonly used for detection, as the benzene ring in the molecule absorbs ultraviolet light. cipac.org For purification, the separated fractions corresponding to the pure compound are collected as they elute from the column.
Table 4: General Parameters for a Preparative HPLC Method
| Parameter | Typical Condition | Purpose | Reference |
| Column | Reversed-Phase C18 | Separates compounds based on hydrophobicity. | researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Elutes compounds from the column. | researchgate.net |
| Flow Rate | Variable (higher for preparative scale) | Controls the speed of separation and elution time. | researchgate.net |
| Detection | UV (e.g., at 254 nm) | Monitors the elution of absorbing compounds. | researchgate.net |
This table provides a general framework for an HPLC method that could be adapted for the purification and analysis of this compound.
Applications in Advanced Chemical and Material Sciences
Utility as a Synthetic Synthon and Precursor in Organic Synthesis
In the field of organic synthesis, the value of a compound is often measured by its ability to serve as a reliable starting point or intermediate for the construction of more elaborate molecular structures. Methyl 2-(dimethylcarbamoyl)benzoate is well-positioned to be a valuable synthon, offering multiple reaction sites for synthetic elaboration.
The structure of this compound makes it an adept building block for creating complex molecules. The presence of distinct functional groups—an ester and an amide—on a benzene (B151609) ring allows for selective transformations and coupling reactions. Similar substituted benzoate (B1203000) structures are frequently employed in the synthesis of diverse molecular frameworks, including those with significant biological or material properties. For instance, related N-substituted anthranilic acid derivatives, which share a similar substitution pattern, are key components in multicomponent reactions, such as the Ugi reaction, to generate libraries of highly functionalized compounds. researchgate.net The interaction of benzoate derivatives with transport proteins like bovine serum albumin has also been studied, indicating their role in creating molecules for bio-applications. mdpi.com
Functional group interconversion is a fundamental strategy in organic synthesis, allowing for the transformation of one functional group into another to achieve a desired molecular target. The methyl group, while seemingly simple, can be a precursor to other functionalities. For instance, a related process involves the conversion of a methyl group on a substituted benzoic acid methyl ester into a dibromomethyl group using N-Bromosuccinimide (NBS) and a radical initiator like Benzoyl peroxide (BPO). nih.gov This transformation is a key step in preparing starting materials for subsequent reactions. nih.gov Similarly, the side-chain chlorination of a methyl group on a benzoate ring can be achieved using chlorine gas under UV light, demonstrating a direct pathway to introduce a reactive chloromethyl handle. google.com These examples highlight how a related functional group on a similar scaffold can be transformed, suggesting that the broader family of substituted methyl benzoates are versatile substrates for such interconversions.
Table 1: Examples of Functional Group Interconversion on Methyl Benzoate Scaffolds
| Starting Material | Reagents | Product | Reaction Type | Source |
| 4-cyano-3-methyl-benzoic acid methyl ester | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) | 3-(dibromomethyl)-4-cyanobenzoic acid methyl ester | Radical Bromination | nih.gov |
| Methyl p-methylbenzoate | Chlorine (Cl2), UV light or Diisopropyl azodicarboxylate | Methyl p-chloromethylbenzoate | Radical Chlorination | google.com |
Catalysis and Ligand Design
The interaction of organic molecules with metal centers is central to catalysis and the design of ligands that can control the reactivity and selectivity of chemical transformations. The functional groups within this compound give it significant potential in these areas.
The dimethylcarbamoyl group is a powerful coordinating moiety. Specifically, the aryl O-carbamate group is recognized as one of the strongest directed metalation groups (DMGs) in directed ortho metalation (DoM) chemistry. nih.govacs.org This strong coordinating ability with metal centers, which is the basis for its directing effect, also makes it a prime candidate for incorporation into catalytic ligands. While the target compound has a C-CONMe2 linkage rather than an O-CONMe2 linkage, the fundamental Lewis basicity of the carbamoyl (B1232498) oxygen provides a coordination site for a metal. This interaction can be harnessed to create ligands that influence the outcome of catalytic cycles, for example, in palladium-catalyzed cross-coupling reactions. nih.govmdpi.com
Transition metal-catalyzed C-H activation is a powerful tool for forming carbon-carbon bonds directly from ubiquitous C-H bonds, offering a more atom-economical approach than traditional cross-coupling methods. The dimethylcarbamoyl group in this compound can function as an effective directing group in such reactions. The related aryl O-carbamate group is well-established to direct the metalation of the ortho C-H bond. nih.govacs.org This process involves the coordination of the carbamoyl oxygen to the metal center (e.g., palladium), which then facilitates the cleavage of a nearby C-H bond to form a cyclometalated intermediate. This intermediate can then react with a coupling partner, such as an aryl halide or boronic acid, to form a new C-C bond. nih.govresearchgate.net This strategy has been successfully applied to the C-H arylation of various heterocyclic compounds like benzothiazoles and benzoxazoles, demonstrating the broad utility of directing group strategies in palladium catalysis. researchgate.netmdpi.com
Table 2: Examples of Palladium-Catalyzed C-H Arylation Reactions
| Substrate | Arylating Agent | Catalyst System | Solvent / Conditions | Product Type | Source |
| Benzoic Acids | Aryltrifluoroborates | Pd(OAc)2 | O2 (1 atm), 72h | Ortho-arylated benzoic acids | nih.gov |
| Benzo[1,2-d:4,5-d']bis( nih.govnih.govresearchgate.netthiadiazole) | Bromo(iodo)arenes | Pd(OAc)2, di-tert-butyl(methyl)phosphonium tetrafluoroborate | Toluene, 110-130 °C | 4-mono- and 4,8-di-arylated products | nih.govmdpi.com |
| Benzothiazole | Aryl iodides and bromides | Pd@Chitosan | N,N-dimethylformamide, 80 °C, 2.5h | 2-arylbenzothiazoles | mdpi.com |
| (Benzo)oxazoles | Aryltrimethylammonium triflates | Pd(OAc)2, NaOtBu | DMF, 120 °C, 12h | 2-aryl(benzo)oxazoles | researchgate.net |
Supramolecular Chemistry and Host-Guest Interactions
The structure of this compound, featuring a benzene ring substituted with both a methyl ester and a dimethylcarbamoyl group, suggests potential for engaging in various non-covalent interactions critical to supramolecular chemistry. These include hydrogen bonding (via the carbonyl oxygen atoms), π–π stacking (via the aromatic ring), and dipole-dipole interactions.
Molecular Self-Assembly and Crystal Engineering
Specific crystallographic data for this compound, which would detail its molecular self-assembly in the solid state, is not available in the searched literature. However, the study of related benzoate derivatives provides insight into how such molecules might organize. For example, the crystal structure of a related compound, Methyl 2-(benzoyloxy)benzoate, reveals that molecules are linked by C—H⋯π interactions to form chains, which are then connected into sheets through offset π–π stacking interactions. nih.gov Another compound, methyl 1,3-benzoxazole-2-carboxylate, arranges in a herringbone pattern stabilized by a combination of C—H⋯N hydrogen bonds, C–O⋯π interactions, and π–π stacking. nih.gov It can be hypothesized that this compound would similarly utilize a combination of hydrogen bonding and π-stacking to form ordered supramolecular architectures. The presence of the N,N-dimethylamide group introduces a stronger hydrogen bond acceptor site compared to an ester, which could lead to distinct packing motifs.
Formation of Coordination Polymers and Metal-Organic Compounds
There is no specific literature detailing the use of this compound as a ligand in the formation of coordination polymers or metal-organic compounds. In principle, the molecule possesses multiple potential donor sites for coordinating with metal ions: the oxygen atoms of the ester carbonyl, the amide carbonyl, and potentially the nitrogen atom of the amide. Carbamate ligands (R₂NCO₂⁻), which are structurally related to the carbamoyl group, are known to be versatile ligands that can coordinate to metal centers in various ways, including monodentate, chelating, or bridging fashions. nih.gov Similarly, benzoate and its derivatives are widely used as ligands in coordination chemistry, capable of forming diverse structures. researchgate.net The tricarbonylchromium derivative of methyl benzoate, for instance, has been synthesized and structurally characterized, demonstrating the benzene ring's ability to coordinate to a metal center. nih.gov The combination of both ester and amide functionalities in this compound makes it a potential chelating or bridging ligand, but experimental studies are required to confirm this behavior.
Advanced Materials Science Applications
The potential for this compound to be used in advanced materials is speculative and not supported by direct research in the available literature.
Monomers for Polymer Synthesis
No studies have been identified that utilize this compound as a monomer for polymer synthesis. Typically, monomers undergo polymerization through reactive functional groups that can form repeating linkages. While the compound could potentially be modified to introduce polymerizable groups, in its current form, it is not a conventional monomer. For context, related materials like m-toluic acid are mentioned as intermediates for preparing polymer film formers, but this is a distinct chemical pathway. researchgate.net
Components in Electronic and Optical Materials
Direct research on the electronic or optical properties of this compound is not available. Studies on related simple esters like dimethyl phthalate (B1215562) have been conducted to determine properties such as optical anisotropy. rsc.org Phthalimide derivatives, which share a common phthalic acid precursor, have been investigated for applications as cathodic electrochromic materials, where their reduction leads to changes in optical properties. nih.govsysrevpharm.org However, these findings cannot be directly extrapolated to this compound, as its electronic structure and properties would be significantly different from those of a phthalimide.
Precursors for Thermoelectric Materials
There is no information in the searched scientific literature suggesting that this compound is used as a precursor for thermoelectric materials. Research in this area is highly specific, and this compound has not been identified as a relevant candidate in available studies.
Q & A
Q. Q1. What are the optimal synthetic routes for Methyl 2-(dimethylcarbamoyl)benzoate, and how are yields improved under varying conditions?
A1. The compound can be synthesized via nucleophilic substitution or carbamoylation reactions. A representative method involves heating methyl 2-mercaptobenzoate derivatives with dimethylcarbamoyl chloride under inert atmospheres (e.g., argon) in polar aprotic solvents like N-methylpyrrolidone (NMP). Post-reaction, extraction with ethyl acetate, washing with saturated NaCl, and purification via silica gel chromatography (petroleum ether/EtOAC gradients) yield the product. For example, a 39% yield was achieved at 210°C over 2 hours, with TLC monitoring . Key Parameters :
| Parameter | Value/Procedure |
|---|---|
| Reaction Temperature | 210°C |
| Solvent | NMP |
| Purification | 50/50 petrolether/EtOAc |
| Yield | 39% |
Q. Q2. How can crystallographic tools like SHELX or Mercury CSD aid in resolving the compound’s structure?
A2. Single-crystal X-ray diffraction data refined via SHELXL (v.2018) can determine bond lengths, angles, and torsional conformations. For visualization, Mercury CSD (v.3.0+) enables packing analysis and void identification using crystallographic information files (CIFs). The Materials Module in Mercury allows comparison of intermolecular interactions (e.g., hydrogen bonds) against Cambridge Structural Database entries, ensuring structural validation .
Q. Q3. What safety protocols are critical when handling this compound in the lab?
A3. Use PPE compliant with EN 166 (EU) or NIOSH (US) standards: nitrile gloves, face shields, and fume hoods. Dispose of waste via licensed services, as ecological toxicity data are unavailable. Avoid skin contact by double-gloving and inspecting gloves pre-use. No occupational exposure limits are established, but follow good hygiene practices (e.g., post-handling handwashing) .
Advanced Research Questions
Q. Q4. How can density-functional theory (DFT) predict the electronic properties of this compound?
A4. Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 functional) improve accuracy for thermochemical properties like atomization energies (average error ±2.4 kcal/mol). Use Gaussian or ORCA software with a 6-31G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare results with experimental NMR/IR data to validate computational models .
Q. Q5. What analytical challenges arise in distinguishing this compound from structurally similar esters (e.g., methyl anthranilate derivatives)?
A5. Use high-resolution LC-MS (e.g., HRMS-ESI) to differentiate exact masses (e.g., m/z 395.0 for C17H19N2O5S2 vs. m/z 310.0 for C13H12NO4S2). For NMR, focus on substituent-induced shifts: the dimethylcarbamoyl group causes distinct splitting in aromatic protons (δ 8.27 ppm, J = 2.1 Hz) compared to amino or acetamido analogs (δ 7.70–8.03 ppm) .
Q. Q6. How can reaction mechanisms involving this compound be probed using kinetic and isotopic labeling studies?
A6. Conduct time-resolved FT-IR to track carbonyl group transformations. Isotopic labeling (e.g., ¹⁸O in the ester moiety) paired with MS fragmentation analysis can elucidate hydrolysis pathways. For example, base-catalyzed hydrolysis in NaOH/MeOH/H2O (1:1:1) at reflux yields carboxylic acid derivatives (57% yield), with dimerization observed under acidic conditions .
Q. Q7. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
A7. Redetermine crystal structure via SHELXD (for phase problem resolution) and validate using OLEX2 or WinGX. If crystallography is impractical, compare experimental IR/Raman spectra with DFT-simulated vibrational modes. For NMR discrepancies, variable-temperature studies (e.g., 298–343 K) can identify dynamic processes like rotamer interconversion .
Methodological Guidance
Q. Q8. How to design controlled experiments for assessing the compound’s stability under varying pH/temperature?
A8. Prepare buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. Use Arrhenius plots to extrapolate shelf-life. For solid-state stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
